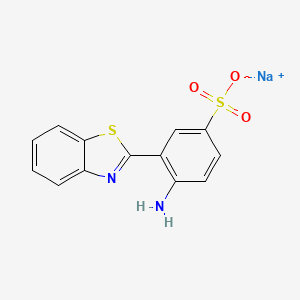

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

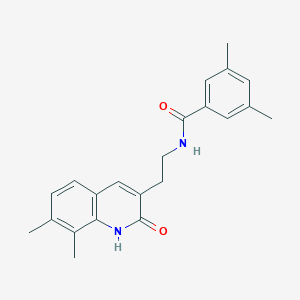

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact molecular structure of “Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate” would require more specific information.Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific compound and the conditions. For instance, benzothiazole derivatives can undergo reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, etc .Aplicaciones Científicas De Investigación

- ABTS has demonstrated antimicrobial properties against both Gram-negative bacteria (such as E. coli) and Gram-positive bacteria (like S. aureus). Additionally, it shows efficacy against fungi, including C. albicans .

- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These derivatives exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting their potential as anti-TB agents .

- ABTS derivatives serve as promising scaffolds for drug design. Researchers explore their structure-activity relationships (SAR) to optimize anti-tubercular activity. Molecular docking studies against the target enzyme DprE1 aid in identifying potent inhibitors .

- ABTS belongs to the class of heterocyclic compounds. Its synthesis involves various pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods contribute to the development of novel benzothiazole derivatives .

Antibacterial and Antifungal Activity

Anti-Tubercular Compounds

Medicinal Chemistry and Drug Development

Heterocyclic Molecules and Organic Synthesis

Mecanismo De Acción

Target of Action

The primary target of Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis .

Mode of Action

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . This disruption leads to downstream effects such as cell wall weakening and bacterial death .

Pharmacokinetics

tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .

Result of Action

The result of Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacterium .

Action Environment

The action of Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate is influenced by the environment within the bacterial cell. Factors such as pH, temperature, and the presence of other metabolites can affect the compound’s efficacy . .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;4-amino-3-(1,3-benzothiazol-2-yl)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S2.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZKBYWDWULASB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N2NaO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2474170.png)

![4-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2474173.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474177.png)

![benzyl {[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2474178.png)

![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2474179.png)

![7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2474181.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-amine;hydrochloride](/img/structure/B2474185.png)

![4-((1H-imidazol-1-yl)methyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2474186.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2474187.png)

![N-[2-[4-(2,3-Dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2474193.png)